D-Ascorbic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-ascorbic acid can be achieved through several methods. One common approach involves the chemical conversion of D-glucose. The process typically includes the following steps:

Hydrogenation of D-glucose to D-sorbitol: This step uses a nickel catalyst under high temperature and pressure.

Microbial oxidation of D-sorbitol to D-sorbose: This step employs microorganisms such as Acetobacter species.

Chemical oxidation of D-sorbose to this compound: This step involves the use of oxidizing agents like potassium permanganate or platinum catalysts.

Industrial Production Methods: The industrial production of this compound often follows the Reichstein process, which combines chemical and microbial methods. This process was developed in the 1930s and remains a cornerstone of ascorbic acid production . Modern variations of this process may include biotechnological advancements to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: D-ascorbic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to dehydroascorbic acid.

Reduction: It can act as a reducing agent, donating electrons to other molecules.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, molecular oxygen, and platinum catalysts.

Reducing Agents: Hydrogen gas in the presence of a nickel catalyst.

Acidic Conditions: Many reactions involving this compound require acidic conditions, often provided by hydrochloric acid.

Major Products:

Dehydroascorbic Acid: Formed through oxidation.

Various Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

D-ascorbic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of D-ascorbic acid involves its ability to donate electrons, making it an effective reducing agent. It can neutralize reactive oxygen species and other free radicals, thereby protecting cells from oxidative damage . In the presence of metal ions, this compound can also catalyze the hydroxylation of various substrates, contributing to its antioxidant properties .

Comparison with Similar Compounds

L-ascorbic acid: The biologically active form of vitamin C, essential for human health.

D-isoascorbic acid: Another stereoisomer with similar chemical properties but different biological activity.

L-isoascorbic acid: Similar to L-ascorbic acid but with different stereochemistry.

Comparison:

Biological Activity: L-ascorbic acid is biologically active and essential for human health, while D-ascorbic acid lacks significant biological activity.

Chemical Properties: Both D- and L-ascorbic acids share similar chemical properties, such as their ability to act as reducing agents and antioxidants.

Biological Activity

D-Ascorbic acid, a stereoisomer of L-ascorbic acid (vitamin C), has garnered attention for its unique biological activities and potential therapeutic applications. While L-ascorbic acid is widely recognized for its antioxidant properties and essential role in human health, this compound's effects are less understood but equally significant. This article explores the biological activity of this compound, including its antioxidant capabilities, effects on various diseases, and potential therapeutic uses.

This compound shares similar physicochemical properties with L-ascorbic acid, including solubility and stability under certain conditions. However, its biological activity differs notably. Research indicates that this compound can influence cellular processes through various mechanisms:

- Antioxidant Activity : this compound acts as a scavenger of reactive oxygen species (ROS), helping to mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

- Modulation of Gene Expression : Studies have shown that this compound can enhance the activity of TET dioxygenases, leading to increased expression of tumor suppressor genes like SMAD1 in cancer cells. This modulation may improve chemosensitivity and reduce tumor progression in certain malignancies .

1. Cancer Research

This compound has been investigated for its role in cancer therapy. It has demonstrated the ability to induce DNA hypomethylation and enhance TET enzyme activity, which may contribute to tumor suppression. For instance, in acute myeloid leukemia (AML) models, this compound has shown promise in modifying tumor behavior by enhancing the efficacy of chemotherapy .

2. Metabolic Disorders

Research highlights the potential benefits of this compound in metabolic conditions such as type 2 diabetes. A study found that supplementation with ascorbic acid improved insulin sensitivity and reduced oxidative stress in skeletal muscle tissues among diabetic patients . This suggests that this compound could serve as an adjunct therapy for managing insulin resistance.

3. Mental Health

Recent epidemiological studies indicate a correlation between higher serum levels of ascorbic acid (including both D- and L-isomers) and lower prevalence rates of depression. The data suggest that adequate vitamin C levels may play a protective role against mood disorders, although further research is needed to clarify these relationships .

Comparative Table of Biological Activities

| Activity Area | L-Ascorbic Acid Effects | This compound Effects |

|---|---|---|

| Antioxidant Activity | Strong ROS scavenger | Effective ROS scavenger but less potent than LAA |

| Cancer Therapy | Enhances chemosensitivity | Induces DNA hypomethylation, enhances TET activity |

| Metabolic Health | Improves insulin sensitivity | Significantly improves oxidative stress markers |

| Mental Health | Associated with reduced depression rates | Potentially similar effects on mood disorders |

Case Studies

- Leukemic Patients : A study involving leukemic patients showed that this compound could enhance the growth of colony-forming cells (CFCs) in approximately one-third of cases while suppressing growth in others . This highlights the compound's complex role in hematological malignancies.

- Diabetes Management : In a randomized controlled trial, participants receiving this compound supplementation exhibited improved insulin-mediated glucose disposal compared to placebo groups, suggesting its utility in managing type 2 diabetes .

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

10504-35-5 |

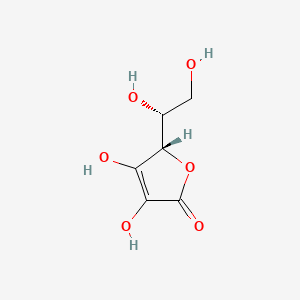

Molecular Formula |

C6H8O6 |

Molecular Weight |

176.12 g/mol |

IUPAC Name |

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |

InChI Key |

CIWBSHSKHKDKBQ-MVHIGOERSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.